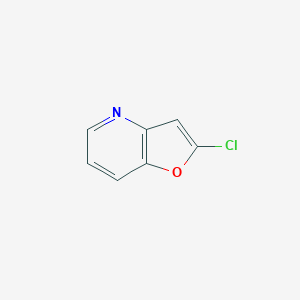
Chlorofuropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorofuropyridine is a heterocyclic compound that belongs to the class of furopyridines. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the second position of the furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chlorofuropyridine typically involves the chlorination of furo[3,2-b]pyridine derivatives. One common method includes the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at the second position of the furopyridine system, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Chlorofuropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as alkoxides, leading to the formation of alkoxy derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxides are commonly used as nucleophiles in substitution reactions.
Oxidation: Oxidizing agents such as sodium hypochlorite and N-chlorosuccinimide are used for chlorination.
Major Products:
Alkoxy Derivatives: Formed through nucleophilic substitution reactions.
N-oxides: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chlorofuropyridine has several applications in scientific research:
Medicinal Chemistry: The compound exhibits significant anticancer activity and is being explored for its potential as an anticancer agent.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular signaling pathways and enzyme inhibition.
Mécanisme D'action
The mechanism of action of Chlorofuropyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
3-Aminofuro[2,3-b]pyridine: Exhibits antiproliferative and antitumor activities.
2-Chloropyridine: Used in the production of fungicides and insecticides.
Uniqueness: Chlorofuropyridine stands out due to its fused ring system and the presence of a chlorine atom, which imparts unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H4ClNO |
|---|---|
Poids moléculaire |
153.56 g/mol |
Nom IUPAC |
2-chlorofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H4ClNO/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H |
Clé InChI |
GEKACJIDWSLNJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(O2)Cl)N=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














